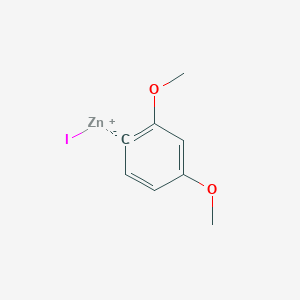
4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran is a specialized organozinc reagent used in various chemical reactions. This compound is a solution of 4-Fluorophenethylzinc bromide in Tetrahydrofuran, a solvent known for its ability to stabilize reactive intermediates. The compound is particularly valuable in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluorophenethylzinc bromide typically involves the reaction of 4-Fluorophenethyl bromide with zinc in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluorophenethyl bromide+Zn→4-Fluorophenethylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 4-Fluorophenethylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete conversion and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products
The major products formed from reactions involving 4-Fluorophenethylzinc bromide include substituted aromatic compounds, alcohols, and biaryl compounds. The specific product depends on the nature of the electrophile and the reaction conditions.
Aplicaciones Científicas De Investigación
4-Fluorophenethylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Studies: It is utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and addition, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-Methoxybenzylzinc chloride
- 2-Propylzinc bromide
- 2,6-Difluorophenylzinc bromide
Uniqueness
4-Fluorophenethylzinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound
Propiedades
IUPAC Name |
bromozinc(1+);1-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYHJYCHOBXAIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=C(C=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)





